molecular formula C12H8I2N2O B3049166 Diazene, bis(4-iodophenyl)-, 1-oxide CAS No. 19618-18-9

Diazene, bis(4-iodophenyl)-, 1-oxide

Cat. No.: B3049166
CAS No.: 19618-18-9
M. Wt: 450.01 g/mol
InChI Key: QPUBSNZASNBHJP-UHFFFAOYSA-N
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Description

Diazene, bis(4-iodophenyl)-, 1-oxide is a chemical compound with the molecular formula C12H8I2N2O and a molecular weight of 450.01 g/mol. This compound is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected through a diazene (N=N) group with an oxide functional group.

Preparation Methods

The synthesis of Diazene, bis(4-iodophenyl)-, 1-oxide typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-iodoaniline under controlled conditions to form the diazene compound. The reaction conditions often require low temperatures and the presence of a base to facilitate the coupling reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Diazene, bis(4-iodophenyl)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazene group to an amine group, resulting in the formation of bis(4-iodophenyl)amine.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Diazene, bis(4-iodophenyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of diazene derivatives on biological systems.

    Industry: this compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Diazene, bis(4-iodophenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and iodine functional groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Diazene, bis(4-iodophenyl)-, 1-oxide can be compared with other diazene derivatives, such as Diazene, bis(4-bromophenyl)-, 1-oxide and Diazene, bis(4-chlorophenyl)-, 1-oxide. These compounds share similar structural features but differ in the halogen atoms attached to the phenyl rings. The presence of different halogens can influence the reactivity and properties of the compounds, making this compound unique in its chemical behavior and applications .

Properties

IUPAC Name

(4-iodophenyl)-(4-iodophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUBSNZASNBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)I)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456418
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19618-18-9
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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